Cas no 935660-79-0 (1-(2-Methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea)

1-(2-Methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea structure
935660-79-0 structure
Product Name:1-(2-Methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS-nummer:935660-79-0
MF:C20H25BN2O3
MW:352.2351
MDL:MFCD28396991
CID:4660219
PubChem ID:16125046
Update Time:2024-10-26

1-(2-Methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Chemische en fysische eigenschappen

Naam en identificatie

    • (4-(3-(2-Methyphenyl)ureido)phenyl)boronic acid pinacol ester
    • 3-(2-methylphenyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • 1-(2-Methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • 935660-79-0
    • AS-55455
    • (4-(3-(2-METHYLPHENYL)UREIDO)PHENYL)BORONIC ACID PINACOL ESTER
    • D93869
    • CS-0458754
    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(o-tolyl)urea
    • AKOS037644878
    • MDL: MFCD28396991
    • Inchi: 1S/C20H25BN2O3/c1-14-8-6-7-9-17(14)23-18(24)22-16-12-10-15(11-13-16)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24)
    • InChI-sleutel: CDGWNTATCIGISB-UHFFFAOYSA-N
    • LACHT: O1B(C2C([H])=C([H])C(=C([H])C=2[H])N([H])C(N([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])=O)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Berekende eigenschappen

  • Exacte massa: 352.1958228g/mol
  • Monoisotopische massa: 352.1958228g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 3
  • Complexiteit: 487
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 59.6

1-(2-Methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Prijsmeer >>

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